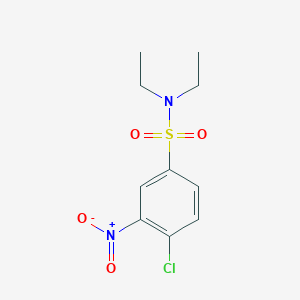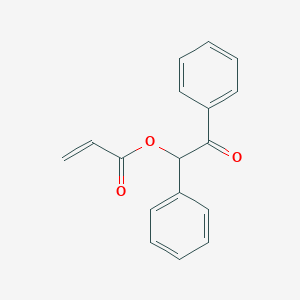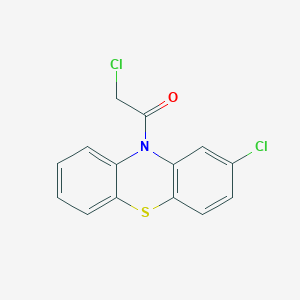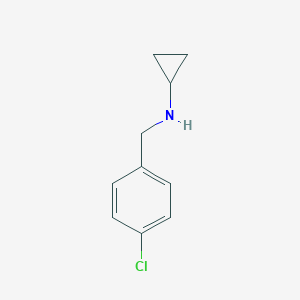![molecular formula C11H19N3O2 B094984 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 15871-54-2](/img/structure/B94984.png)
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Vue d'ensemble
Description
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TMTSD) is an organic compound that is widely used in various scientific research applications. It is a highly versatile compound that has numerous advantages and limitations for lab experiments. TMTSD is a versatile and widely used compound that has been studied extensively in recent years.
Applications De Recherche Scientifique
Chemical Synthesis
“7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is synthesized by the reaction of triacetonamine with potassium cyanide and ammonium carbonate . It’s a useful compound in the field of chemical synthesis due to its unique structure and reactivity .
Pharmaceutical Applications
Sterically hindered amines such as triacetonamine and certain closely related analogs have been applied in medicine and pharmacology . They have shown potential in the treatment of hypertension .
Industrial Applications
These compounds and their metal salts are used as bases in the synthesis of amines and industrial gas treatment processes .
Biological Activities
Triacetonamine demonstrates different types of biological activities, such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, and psychotropic, and high ganglionic blocking .
Spin Labeling
Hindered amines are applied as precursors for the accumulation of stable nitroxyl radicals, used for spin labeling . This is a technique used in biochemistry and biophysics that involves the use of small paramagnetic molecules to label biological macromolecules.
Theoretical Models
Theoretical models for the conformations of triacetonamine have been developed by quantum and molecular mechanics methods . This helps in understanding the structure and behavior of the molecule in various environments.
Propriétés
IUPAC Name |
7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCQCUNRRANAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361443 | |
| Record name | 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15871-54-2 | |
| Record name | 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione a suitable candidate for developing antimicrobial materials?
A: 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a cyclic N-halamine precursor. This means it can be readily chlorinated by exposure to dilute hypochlorite solutions, transforming it into a potent antimicrobial agent. [, ] This chlorination process is reversible, allowing for regeneration of the antimicrobial activity and increasing the material's lifespan. []
Q2: How effective is 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione incorporated into materials against bacteria?
A: Studies have demonstrated significant antimicrobial efficacy when 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is integrated into various materials. For instance, incorporating it into electrospun polyacrylonitrile nanofibers resulted in a 4.9 log reduction of both Staphylococcus aureus and Escherichia coli within 5 minutes of contact. [] Similar results were observed when it was embedded into polyvinyl chloride (PVC) nanowebs. [] These findings highlight its potential for applications like water and air filtration. []
Q3: What are the advantages of using electrospinning to incorporate 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione into materials like PVC?
A: Electrospinning offers a versatile and straightforward method for creating continuous nanowebs with uniform distribution of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within the PVC matrix. [] This technique allows for control over fiber diameter and morphology, influencing the material's properties and antimicrobial efficacy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

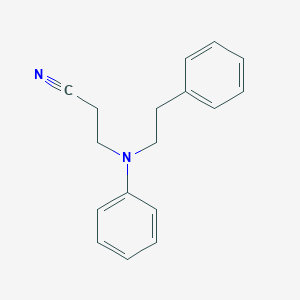
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
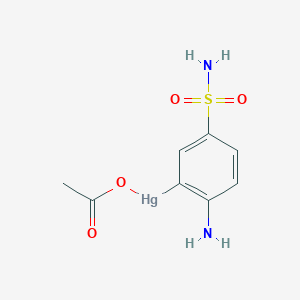

![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
